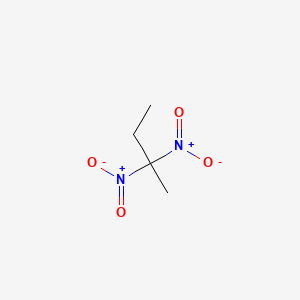

2,2-Dinitrobutane

Description

Structure

3D Structure

Properties

CAS No. |

5437-66-1 |

|---|---|

Molecular Formula |

C4H8N2O4 |

Molecular Weight |

148.12 g/mol |

IUPAC Name |

2,2-dinitrobutane |

InChI |

InChI=1S/C4H8N2O4/c1-3-4(2,5(7)8)6(9)10/h3H2,1-2H3 |

InChI Key |

AAMYJZIYVKBOLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Manufacturing of 2,2 Dinitrobutane

The synthesis of 2,2-dinitrobutane, while not as extensively documented as some other dinitroalkanes, can be approached through methods analogous to the preparation of other geminal dinitro compounds. A common strategy involves the nitration of a suitable precursor.

One potential laboratory-scale synthesis could involve the oxidation of 2-nitrobutane (B1195486). This method is similar to the synthesis of other geminal dinitro compounds where a mononitroalkane is converted to its dinitro derivative. google.com Another approach could be the reaction of a 2-halobutane derivative with a nitrating agent.

For instance, a general method for preparing geminal dinitro compounds involves reacting an organic nitro compound that has a replaceable hydrogen on the carbon attached to the nitro group with a source of nitrite (B80452) ions in the presence of an oxidizing agent. google.com A catalytic amount of an alkali metal ferricyanide (B76249) can be used in this process. google.com

While specific industrial-scale production pathways for this compound are not widely published, they would likely be adapted from established processes for similar energetic materials. These would necessitate robust safety protocols and specialized equipment to handle the potentially energetic nature of the reactants and products.

Chemical and Physical Properties of 2,2 Dinitrobutane

2,2-Dinitrobutane is a chemical compound with the following key identifiers and properties:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5437-66-1 |

| Molecular Formula | C₄H₈N₂O₄ |

| Molecular Weight | 148.12 g/mol |

| Physical State | Not explicitly stated in the provided search results. |

| Melting Point | Not explicitly stated in the provided search results. |

| Boiling Point | Not explicitly stated in the provided search results. |

| Density | Not explicitly stated in the provided search results. |

| Solubility | Not explicitly stated in the provided search results. |

Spectroscopic and Analytical Characterization

The structural elucidation of 2,2-dinitrobutane relies on various spectroscopic techniques. While a complete set of spectra was not available, the following provides an overview of expected and reported characterization data for similar compounds.

| Technique | Expected/Reported Data |

| ¹H NMR | The proton NMR spectrum would show signals corresponding to the ethyl and methyl groups of the butane (B89635) backbone. The chemical shifts would be influenced by the electron-withdrawing nitro groups. |

| ¹³C NMR | The carbon NMR spectrum would display distinct peaks for the four carbon atoms in the molecule. The carbon atom bearing the two nitro groups would be significantly deshielded and appear at a characteristic downfield shift. |

| IR Spectroscopy | The infrared spectrum is expected to show strong absorption bands characteristic of the nitro group (N-O stretching) typically in the regions of 1550-1500 cm⁻¹ and 1365-1345 cm⁻¹ (asymmetric and symmetric stretching, respectively). |

| Mass Spectrometry | Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would provide further structural information, likely showing the loss of nitro groups and fragmentation of the alkyl chain. |

Reactivity and Decomposition of 2,2 Dinitrobutane

Thermal Stability and Decomposition Pathways

Like many highly nitrated compounds, this compound is expected to have limited thermal stability. eastharbourgroup.com Upon heating, it will likely undergo decomposition, releasing gaseous products such as nitrogen oxides (NOx) and carbon oxides. The presence of two nitro groups on a single carbon can create a point of instability within the molecule, facilitating bond cleavage. The decomposition of similar energetic materials is often autocatalytic, meaning the initial decomposition products can accelerate further decomposition.

Density Functional Theory (DFT) for Electronic Structure and Properties

Reactivity with Other Chemical Agents

The chemical reactivity of this compound would be influenced by the electron-deficient nature of the carbon atom bonded to the two nitro groups. This site would be susceptible to nucleophilic attack. Conversely, the nitro groups themselves could be reduced to other nitrogen-containing functional groups using appropriate reducing agents. Reactions with strong acids or bases could also lead to decomposition or rearrangement of the molecule.

Nucleophilic Substitution Reactions Involving Nitro Groups

The electron-withdrawing nature of the two nitro groups in this compound makes the carbon atom to which they are attached susceptible to nucleophilic attack. These reactions can proceed through different mechanisms, leading to the displacement of one or both nitro groups.

Mechanistic Investigations of Nitro Group Displacement

The displacement of a nitro group in dinitroalkanes can occur through various mechanistic pathways. In the case of this compound, coupling reactions with other nitroalkanes, such as 2,2-dinitropropane, have been observed to proceed, yielding a mixture of diastereomers. nih.gov The reaction environment, including the choice of solvent, can influence the reaction's progress and yield. For instance, ionic liquids have been utilized as effective solvents for such coupling reactions. nih.gov

Radical-Nucleophilic Substitution (SRN1) Mechanisms

A significant pathway for the substitution of the nitro group in compounds like this compound is the Radical-Nucleophilic Substitution (SRN1) mechanism. psu.edu This multi-step process is initiated by a single electron transfer (SET) to the dinitroalkane, forming a radical anion. nih.govpsu.edu This radical anion can then fragment, losing a nitrite (B80452) ion to form a radical intermediate. The resulting radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to another substrate molecule, propagating a chain reaction. psu.edu

SRN1 reactions are particularly useful for forming carbon-carbon or carbon-heteroatom bonds at sterically hindered carbon centers, a transformation that is often challenging to achieve through conventional SN1 or SN2 mechanisms. nih.govpsu.edu These reactions are typically conducted in dipolar aprotic solvents like DMSO or HMPA, and can also be performed in ionic liquids. nih.gov The rate of SRN1 reactions can be significantly decreased by the presence of radical inhibitors. nih.gov

Reduction Chemistry of Dinitroalkanes

The nitro groups in this compound can be reduced to various other nitrogen-containing functional groups, most notably amines. The choice of reducing agent and reaction conditions plays a crucial role in determining the final product.

Conversion to Amines and Other Nitrogenous Derivatives

The reduction of dinitroalkanes is a common method for the synthesis of diamines. For this compound, reduction can convert the two nitro groups into amino groups, yielding 2,2-diaminobutane. This transformation can be achieved using various reducing agents. smolecule.com Historically, reagents like tin or zinc in the presence of hydrochloric acid were used for such reductions. google.com

Selective Reduction Strategies and Control of Product Formation

Achieving high yields and selectivity in the reduction of dinitroalkanes can be challenging. For instance, early methods for the reduction of 2,3-dimethyl-2,3-dinitrobutane (B1209716) to the corresponding diamine using zinc and hydrochloric acid resulted in only a 40% yield, while catalytic hydrogenation with platinum or Raney nickel gave poor yields of impure products. google.com

More advanced and selective reduction strategies have been developed. For example, a process utilizing a chromium-promoted Raney cobalt catalyst for the hydrogenation of 2,3-dimethyl-2,3-dinitrobutane has been shown to produce the corresponding diamine in high yield. google.com This method involves carefully controlling the feed rate of the dinitroalkane to prevent its accumulation in the reaction medium. google.com Other reducing agents like lithium aluminum hydride and sodium borohydride (B1222165) can also be employed for the reduction of nitro compounds. youtube.com The choice of reducing system is critical for achieving the desired product selectively.

Thermal and Chemical Decomposition Pathways

This compound, like many nitroalkanes, is an energetic material that can decompose under thermal stress or upon reaction with certain chemicals. smolecule.com The decomposition is an exothermic process. researchgate.net

Studies on the thermal behavior of the related compound 2,3-dimethyl-2,3-dinitrobutane (DMNB) show that it undergoes thermal decomposition, which can be influenced by factors such as pressure and the presence of an oxidizing atmosphere. researchgate.netosti.gov While the decomposition of DMNB is not significantly affected by the pressure of an inert gas, higher air pressures can enhance its oxidation, leading to lower onset temperatures for decomposition. osti.gov The decomposition of DMNB is characterized by a significant exotherm. researchgate.net Under high temperatures, it has the potential to decompose explosively. smolecule.com It is also sensitive to heat and shock, necessitating careful handling. cymitquimica.com

Chemically, this compound is stable under standard ambient conditions. sigmaaldrich.cn However, it can react with strong oxidizing agents, which can increase the risk of fire and explosion. smolecule.com

Proposed Mechanisms for Nitroalkane Degradation

The degradation of nitroalkanes, including this compound, can proceed through several complex mechanistic pathways. The specific mechanism that predominates is often dependent on the reaction conditions, such as temperature and the presence of other chemical species.

At lower temperatures, a prominent decomposition pathway for gem-dinitroalkanes is the elimination of nitrous acid (HONO). rsc.org This mechanism involves a concerted process where a hydrogen atom from a neighboring carbon is transferred to one of the nitro groups, leading to the formation of a nitroalkene and HONO. rsc.orgdtic.mil

Computational studies on similar nitro compounds have shown that the energy barrier for HONO elimination is a key factor in determining the low-temperature stability of these materials. rsc.org

At higher temperatures, the dominant initial step in the decomposition of many nitroalkanes is the homolytic cleavage, or scission, of a carbon-nitro (C-NO₂) bond. rsc.orgdtic.mil This reaction produces an alkyl radical and a nitrogen dioxide (NO₂) radical.

In the case of this compound, the scission of one of the C-NO₂ bonds would result in the formation of a 2-nitro-2-butyl radical and an NO₂ molecule. This initial bond-breaking step is highly endothermic and typically has a higher activation energy than HONO elimination, which is why it is more prevalent at elevated temperatures. rsc.org

The radicals generated in the initial C-NO₂ scission are highly reactive and can participate in a variety of subsequent reactions, including:

Hydrogen abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of new radicals and stable molecules.

Radical recombination: Two radicals can combine to form a stable molecule.

Disproportionation: One radical can transfer a hydrogen atom to another, resulting in the formation of an alkane and an alkene.

Further fragmentation: The initial alkyl radical can undergo further fragmentation to form smaller, more stable molecules and radicals.

The study of dissociative electron attachment to nitroalkanes also provides insights into fragmentation pathways, with the loss of NO₂⁻ being a significant process. researchgate.net

Terahertz Spectroscopy for Solid-State Analysis

X-ray Crystallography and Diffraction Studies

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms within the crystal lattice can be mapped.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. ub.edu Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in crystal engineering. ub.edusoton.ac.uk Different polymorphs of a compound can exhibit distinct physical properties, and controlling their formation is of significant practical importance. ub.edusoton.ac.uk

The study of polymorphism in nitroalkanes is an active area of research. science.govacs.org The presence and nature of hydrogen bonding play a significant role in the formation of different polymorphic structures. science.gov Computational methods, such as dispersion-corrected density functional theory (DFT-D), have proven effective in predicting and understanding the crystal structures and polymorphism of organic compounds, including nitroalkanes. acs.org While specific studies on the polymorphism of this compound were not found, research on related compounds like 2,3-dimethyl-2,3-dinitrobutane has been conducted. tandfonline.com The investigation of polymorphic behavior involves various crystallization techniques and analytical methods to identify and characterize different crystal forms. soton.ac.uk

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and quantification of chemical compounds in various matrices.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. iu.edu It is a cornerstone for the analysis of volatile and semi-volatile organic compounds. nih.gov In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation of components is achieved based on their different affinities for the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

GC-MS is a crucial tool for the identification of volatiles emitted by various substances, including explosives. nih.gov The technique has been successfully used for the analysis of 2,3-dimethyl-2,3-dinitrobutane (DMNB), a related compound often used as a taggant in plastic explosives. nih.govnih.govpurdue.edu Portable GC-MS systems have been developed for on-site analysis, which is particularly valuable in forensic investigations. spectroscopyonline.comchromatographyonline.com

Table 1: GC-MS Systems and Conditions for Nitroalkane Analysis

| Parameter | Description | Reference |

|---|---|---|

| GC System | Smiths Detection Guardion portable GC–MS system | spectroscopyonline.com |

| GC Column | 5 m-long, Restek Corporation MXT-5 resistively heated, crossbond diphenyl-dimethylpolysiloxane | spectroscopyonline.com |

| Inner Diameter | 0.1 mm | spectroscopyonline.com |

| Film Thickness | 0.4 µm | spectroscopyonline.com |

| Carrier Gas | Helium | spectroscopyonline.com |

| Ionization Mode | Electron Ionization (EI) | unl.edu |

This table presents typical parameters for GC-MS analysis of volatile organic compounds, including nitroalkanes.

Headspace analysis is a technique used to sample the volatile organic compounds (VOCs) present in the gas phase above a solid or liquid sample. nih.gov This method is particularly useful for analyzing trace levels of volatile components without complex sample preparation. mdpi.com Solid-phase microextraction (SPME) is a common technique for headspace sampling, where a coated fiber is exposed to the headspace to adsorb the VOCs, which are then thermally desorbed into the GC-MS system. iu.edunih.gov

Headspace analysis coupled with GC-MS has been extensively used for the profiling of volatile signatures from explosives. nih.govmdpi.com This approach allows for the detection of compounds like DMNB in the headspace of explosive materials. purdue.edu The volatile organic compound profile of a substance can provide valuable information for its identification and characterization. nih.gov Studies have shown that the headspace of materials can be analyzed to identify a wide range of volatile compounds. unl.edunih.govnih.gov

Tandem mass spectrometry (MS/MS or MSn) is a technique where two or more mass analyzers are used in sequence to analyze the fragmentation of selected ions. americanpharmaceuticalreview.com This provides detailed structural information and can be used to elucidate the degradation pathways of molecules. digitellinc.comosti.gov In a typical MS/MS experiment, a precursor ion is selected in the first mass analyzer, fragmented through collision-activated dissociation (CAD), and the resulting product ions are analyzed in the second mass analyzer. researchgate.net

This technique has been applied to study the fragmentation pathways of cations of 2,3-dimethyl-2,3-dinitrobutane, providing insights into their stability and dissociation mechanisms. nih.gov By analyzing the fragmentation patterns, probable structures of product ions and the mechanisms of unimolecular dissociation can be inferred. nih.gov High-resolution tandem mass spectrometry can provide accurate mass data for fragment ions, which aids in the confident structural assignment of degradation products. americanpharmaceuticalreview.com While specific studies on the degradation of this compound using tandem MS were not identified, the methodology is well-suited for such investigations. digitellinc.comresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dimethyl-2,3-dinitrobutane (DMNB) |

| Ethylene glycol dinitrate (EGDN) |

| Pentaerythritol tetranitrate (PETN) |

| Trinitrotoluene (TNT) |

| Research Department Explosive (RDX) |

| Cyclohexanone |

| 2-ethyl-1-hexanol |

| Nitroglycerine |

| Phenylamine |

| Tributyl acetyl citrate |

| N-butylbenzenesulfonamide |

| Benzene |

| 2,3-Butanedione |

| 2,3-pentanedione |

| α-Pinene |

| Ethanol (B145695) |

| Acetaldehyde |

| d-limonene |

| Mometasone furoate |

| 2-methyl-3-nitroaniline |

| 2-methyl-6-nitroaniline |

| Imidazolidinethione |

| Benzenesulfonic acid |

| 1-amino-3-nitroguanidine |

| 3,5-dinitro-1-oxygen-3,5-diazacyclohexane |

| N-(1,7-Dinitro-1,2,6,7-tetrahydro- science.govdigitellinc.comnih.govtriazino[1,2-c] science.govdigitellinc.comnih.govoxadiazin-8(4H)-ylidene)nitramide (DTO) |

| 2-nitropropane (B154153) |

| 2-methyl-2-nitropropane |

Ion Mobility Spectrometry (IMS) for Trace Detection

Ion Mobility Spectrometry (IMS) is a widely utilized technique for the detection of trace amounts of explosives, valued for its high sensitivity and rapid response times. researchgate.netmdpi.com The application of IMS and its variant, Differential Ion Mobility Spectrometry (DMS), has been central to the development of stationary detection systems, such as gates for personnel screening. mdpi.combookpi.org These systems are capable of identifying trace amounts of this compound (referred to as DMDNB) in as little as five seconds. mdpi.combookpi.orgnih.gov

Research has explored the use of two types of differential ion mobility spectrometers for detecting DMNB and other explosive-related compounds. mdpi.com One configuration uses a semi-permeable membrane, which is effective for detecting compounds with high vapor pressures, while the other operates without a membrane, allowing for the direct introduction of the sample, which is suitable for substances with low vapor pressures. mdpi.comnih.gov DMNB has been successfully identified using a detector equipped with a semi-permeable membrane. mdpi.com

Further detailed characterization has been achieved by coupling IMS with mass spectrometry (IMS-MS). In the positive ion mode, the ion mobility spectra of this compound have been characterized using various dopants, including water, ammonia (B1221849), and dichloromethane. researchgate.net These studies identified this compound molecular product ions within protonated water and ammonia clusters. researchgate.net The mobilities of these ions were found to span a range of 1.39–1.51 cm² V⁻¹ s⁻¹ at a temperature of 318 K and atmospheric pressure. researchgate.net This method allows for the selective detection of target analytes like DMNB at extremely low levels, down to parts-per-quadrillion. labpartnering.org

Vacuum Ultra-Violet Single Photon Ionization Time-of-Flight Mass Spectrometry (VUV-SPI-TOFMS)

Vacuum Ultra-Violet Single Photon Ionization Time-of-Flight Mass Spectrometry (VUV-SPI-TOFMS) is another advanced analytical technique explored for the rapid and sensitive detection of explosives like this compound. researchgate.netjes.or.jp This method is advantageous because VUV photons, particularly at an energy of 10.5 eV, can ionize most organic compounds with minimal fragmentation of the parent ion, which aids in selective detection. jes.or.jp

However, studies on this compound using VUV-SPI-TOFMS at 10.5 eV have yielded complex results. researchgate.net Although density functional theory (DFT) calculations predict the ionization energy of DMNB to be 9.38 eV, a distinct parent peak is not observed in the mass spectrum. researchgate.netjes.or.jp Instead, the spectrum shows numerous peaks, which are believed to include thermal decomposition products. researchgate.net It is known that for non-aromatic nitro compounds like DMNB, the NO₂ group can dissociate easily to stabilize the ion, making the molecular ion difficult to observe. kyushu-u.ac.jp

Despite the absence of a clear parent ion, DFT calculations suggest that a peak at a mass-to-charge ratio (m/z) of 84 can be produced through ionization at 10.5 eV. researchgate.net This peak corresponds to the cation formed by the elimination of two nitro (NO₂) groups. researchgate.net Understanding this mass spectrum pattern is crucial for the practical application of VUV-SPI-TOFMS in detecting explosives tagged with DMNB. researchgate.netjes.or.jp

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂O₄ | explosia.cznist.govnih.gov |

| Molecular Weight | 176.17 g/mol | explosia.cznih.gov |

| CAS Number | 3964-18-9 | explosia.cznist.govnih.gov |

| Appearance | White crystalline powder, flakes, or plates | |

| Melting Point | 214-215 °C (decomposes) | sigmaaldrich.com |

| Bulk Density | 0.45 g/cm³ | explosia.cz |

| Water Solubility (20°C) | 0.013 % wt. | explosia.cz |

| IUPAC Name | 2,3-dimethyl-2,3-dinitrobutane | nih.gov |

Table 2: Spectroscopic Data for this compound

| Technique | Observation | Source |

|---|---|---|

| Terahertz Spectroscopy (Cryogenic) | Absorption maxima at 40.1, 47.5, 56.6, 63.9, and 73.6 cm⁻¹ | researchgate.net |

| VUV-SPI-TOFMS (10.5 eV) | No clear parent peak; fragment peak at m/z=84 observed | researchgate.net |

| IMS-MS (Positive Ion Mode) | Ion mobilities of 1.39–1.51 cm² V⁻¹ s⁻¹ at 318 K | researchgate.net |

| Kovats Retention Index (Standard non-polar) | 1126, 1128, 1154 | nih.gov |

Applications and Derivatives in Advanced Materials Research

Energetic Materials Science

2,2-Dinitrobutane as a Component or Precursor in Energetic Systems

This compound and its isomers, such as 2,3-dimethyl-2,3-dinitrobutane (B1209716) (DMDNB), are recognized for their role in the field of energetic materials. guidechem.comscbt.com DMDNB, a volatile organic compound, is notably used as a detection taggant in plastic explosives. wikipedia.orgnih.gov Its high volatility and specific molecular structure allow it to be detected at very low concentrations by specialized equipment and trained canines, enhancing the ability to identify explosive materials. wikipedia.orgutah.edu While not a primary explosive itself, its compatibility with explosive formulations makes it a crucial component for safety and security applications. ndia.org

The dinitrobutane structure serves as a foundational block for synthesizing more complex energetic molecules. For instance, derivatives of 2,2-dinitropropane, a related gem-dinitro compound, are used to create energetic plasticizers. researchgate.netgoogle.com These plasticizers are vital additives in solid propellants and explosive compositions, improving their processing characteristics and mechanical properties without significantly compromising energetic output. researchgate.net The study of compounds like this compound provides insights into the stability and reactivity of nitroalkanes, which is fundamental knowledge for the development of new energetic materials. ontosight.ai

Research has also explored the use of dinitrobutane derivatives in advanced propellant formulations. For example, this compound-1,4-diol and its monoesters have been investigated for their potential applications in energetic compositions. navy.mil The synthesis of such derivatives highlights the utility of the dinitrobutane backbone as a precursor for materials with tailored energetic properties. google.com

Synthesis and Characterization of Novel Energetic Derivatives

The synthesis of novel energetic materials often involves the modification of existing chemical structures to enhance performance and safety characteristics. The 2,2-dinitroalkane framework is a versatile starting point for creating a variety of energetic derivatives. A notable example, though not a direct derivative of this compound, is the synthesis of 2,3-bis(hydroxymethyl)-2,3-dinitrobutane-1,4-diol tetranitrate (SMX). This complex molecule is synthesized from 2-(hydroxymethyl)-2-nitro-1,3-propanediol through a multi-step process involving ketal reaction, oxidative coupling, deprotection, and nitration. energetic-materials.org.cn

The synthesis of energetic derivatives from precursors like nitroisobutylglycerol also provides insight into the creation of potent materials. mdpi.comresearchgate.net A range of energetic azidonitrate derivatives have been synthesized from this readily available precursor, demonstrating protocols that can lead to high yields of energetic additives. mdpi.comresearchgate.net These synthetic routes are often designed to be safer and more efficient than previous methods. mdpi.com

Characterization of these new compounds is a critical step. Techniques such as elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the molecular structures. energetic-materials.org.cn Thermal analysis, including differential scanning calorimetry (DSC), is employed to study the thermal behavior and decomposition characteristics of these energetic materials. mdpi.comnih.gov For instance, DSC studies on nitroisobutylglycerol derivatives show that their thermal stability is influenced by the types of functional groups present, with nitrate (B79036) esters generally showing decomposition at elevated temperatures. nih.gov

The physical and energetic properties of these derivatives are systematically evaluated. This includes determining their densities, oxygen balance, and detonation parameters. mdpi.com For example, certain derivatives of nitroisobutylglycerol exhibit high densities and favorable oxygen balances, making them promising candidates for energetic applications. mdpi.com

Table 1: Synthesis and Characterization of Selected Energetic Compounds

| Compound | Starting Material | Key Synthesis Steps | Characterization Methods | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 2,3-Bis(hydroxylmethyl)-2,3-dinitrobutane-1,4-diol tetranitrate (SMX) | 2-(Hydroxymethyl)-2-nitro-1,3-propanediol | Ketal reaction, Oxidative coupling, Deprotection, Nitration | Elemental Analysis, IR, NMR | Structure confirmed. | energetic-materials.org.cn |

| Energetic Azidonitrate Derivatives (e.g., ANDP, SMX, AMDNNM) | Nitroisobutylglycerol | Various improved synthetic procedures | DSC, Impact Sensitivity Testing | High yields, detailed physical, chemical, and energetic properties established. | mdpi.comresearchgate.net |

Role in Advanced Propellants and Pyrotechnics

Advanced propellants and pyrotechnics rely on a carefully balanced mixture of ingredients to achieve desired performance characteristics. While specific performance data for this compound itself in propellants is not widely detailed in the provided context, the broader class of nitro compounds it belongs to plays a significant role. Energetic plasticizers derived from related structures, such as 2,2-dinitro-1,3-propanediol diformate, are developed for use in low-sensitivity, high-performance explosive and propellant compositions. google.com These plasticizers can be incorporated into double-base and triple-base propellants. google.com

The compatibility of energetic materials with other propellant components is a critical factor. For instance, studies on SMX (2,3-bis(hydroxymethyl)-2,3-dinitrobutane-1,4-diol tetranitrate) have shown its compatibility with common propellant ingredients like HMX, RDX, and aluminum powder. energetic-materials.org.cn However, it showed some sensitivity with ammonium (B1175870) perchlorate (B79767) and incompatibility with HTPB and TDI, highlighting the importance of such compatibility studies in formulation development. energetic-materials.org.cn

The development of new energetic materials is often aimed at creating propellants with improved performance, such as higher specific impulse, and reduced environmental impact. Ammonium dinitramide (ADN) is an example of a powerful oxidizer salt being developed for advanced solid propellants to improve performance and create more environmentally benign options. eucass.eu

Crystallization and Morphology Control for Energetic Material Properties

The crystal properties of energetic materials, including their morphology (shape) and size, have a significant impact on their performance, sensitivity, and processing characteristics. Controlling the crystallization process is therefore a key area of research in energetic materials science. researchgate.net

For the energetic material SMX, which is a tetranitrate derivative of a dinitrobutane diol, studies have been conducted to control its crystal morphology. energetic-materials.org.cn The crystal growth morphology and crystallization behavior have been simulated using modeling software to understand the structure of important crystal facets and the effect of solvents on the final crystal shape. energetic-materials.org.cn Experimental work has shown that recrystallizing SMX from a mixed solvent system, such as ethyl acetate (B1210297) and petroleum ether, can improve the crystal morphology. energetic-materials.org.cn The experimental results were found to be in agreement with theoretical predictions. energetic-materials.org.cn

Understanding and controlling the crystal structure is also crucial for designing new energetic materials with enhanced properties. For example, in a family of energetic salts based on 3,5-bis(dinitromethyl)-1,2,4-triazole, the arrangement of ions and the presence of hydrogen bonding networks, confirmed by X-ray crystallography, were found to contribute to high crystal densities. nih.gov High crystal density is a desirable property for energetic materials as it often correlates with higher detonation performance. nih.gov

Organic Synthesis and Chemical Building Blocks

Utilization as a Synthetic Synthon for Multifunctional Compounds

In the realm of organic synthesis, the concept of the synthon is a powerful tool for planning the synthesis of complex molecules through a process called retrosynthetic analysis. educationsource.inic.ac.ukethz.ch A synthon is an idealized fragment, often an ion, that results from a disconnection of a bond in the target molecule. educationsource.inethz.ch The actual chemical reagent used to perform the function of the synthon is known as its synthetic equivalent. educationsource.inethz.ch

The this compound structure, and more broadly gem-dinitroalkanes, can be considered as a source for valuable synthons. The two nitro groups on the same carbon atom (a gem-dinitro moiety) significantly influence the reactivity of the molecule. This functional group can be used to construct more complex, multifunctional compounds.

For example, 2,3-dimethyl-2,3-dinitrobutane serves as a key raw material for the synthesis of 2-substituted-1,3-dioxo-4,4,5,5-tetramethylimidazoline derivatives. google.com These resulting compounds have important applications in the medical field due to their ability to capture nitric oxide (NO). google.com Furthermore, 2,3-dimethyl-2,3-dinitrobutane is an important precursor for the synthesis of nitroxide radicals, which are essential components in the development of molecular magnets. google.com These applications demonstrate the utility of the dinitrobutane core as a building block for creating materials with specific and advanced functions. google.com

The synthesis of 2,3-dimethyl-2,3-dinitrobutane itself can be achieved through various methods, including the oxidative coupling of 2-nitropropane (B154153). chemicalbook.com The development of efficient and greener synthesis routes for such building blocks is an active area of research. google.com

Precursor for Nitrogen-Rich Heterocycles

The chemistry of nitro compounds is a cornerstone of modern organic synthesis, providing pathways to a vast array of functional groups and molecular architectures. shimadzu.com Geminal dinitroalkanes, such as this compound, are valuable building blocks due to the reactivity conferred by the two nitro groups. These groups can be transformed to synthesize various nitrogen-containing molecules, including amines, oximes, and diazocompounds. shimadzu.com

While specific literature detailing the use of this compound as a direct precursor for nitrogen-rich heterocycles is not abundant, the general reactivity of conjugated nitroalkenes—which can be derived from nitroalkanes—is well-established in the synthesis of five- and six-membered heterocyclic rings. mdpi.com For example, conjugated nitro dienes are used in cycloaddition reactions to prepare heterocycles like pyrazolines, isoxazolines, and pyrrolidines. mdpi.commdpi.com The transformation of a saturated gem-dinitroalkane like this compound would first require elimination or substitution reactions to create a suitable unsaturated intermediate for such cyclizations. The presence of the nitro group is crucial, as it activates the molecule for these transformations, making compounds like this compound potential, if under-explored, starting materials for creating complex nitrogen-rich heterocyclic systems. medwinpublishers.comuni-muenchen.de These heterocyclic frameworks are of significant interest in medicinal chemistry and materials science. medwinpublishers.com

Advanced Sensing and Detection Technologies

The detection of nitro-containing compounds is of paramount importance for security, forensic, and environmental monitoring. researchgate.net While the bulk of research in this area has focused on nitroaromatic explosives like TNT or the aliphatic taggant 2,3-dimethyl-2,3-dinitrobutane (DMNB), the developed technologies are often applicable to a broader range of nitro compounds, including this compound. acs.orgnih.gov

Development of Sensing Platforms for Dinitrobutane (as an analyte)

The development of sensitive and selective sensing platforms for volatile organic compounds (VOCs) is a dynamic area of research. For dinitrobutane isomers, which are volatile, fluorescence-based sensing has emerged as a particularly effective method. mit.edu These sensors typically rely on specially designed fluorescent polymers or molecules whose luminescence is "quenched" or diminished upon interaction with the analyte. utah.edu

Luminescence-based detection, particularly fluorescence quenching, is a highly sensitive method for identifying trace amounts of nitro-containing compounds. researchgate.netmit.edu The underlying mechanism involves a photoinduced electron transfer (PET) from an excited-state fluorescent sensor material to the electron-deficient nitro compound. publish.csiro.au This transfer results in a non-radiative decay, causing a measurable decrease in the fluorescence intensity. publish.csiro.au

Research has extensively demonstrated this principle using the explosive taggant DMNB, an isomer of this compound. mit.eduutah.edu Studies have employed various fluorescent materials, including conjugated polymers, carbazole-based nanofibers, and metal-organic frameworks, to detect DMNB vapor. acs.orgutah.edu For instance, a sensor using a zinc(II)-coordination nanofiber was able to detect multiple classes of explosives, including the aliphatic nitro-organic DMNB, through significant fluorescence quenching. acs.orgnih.gov The coordination of the zinc ion with the nitro groups of the analyte enhances the electron-accepting ability, thereby improving the quenching efficiency and sensitivity. acs.orgnih.gov

| Sensing Material | Analyte | Detection Principle | Key Finding | Reference |

|---|---|---|---|---|

| Zinc(II)-Coordination Nanofiber | DMNB Vapor | Fluorescence Quenching | Marked fluorescence quenching when exposed to 50 ng of DMNB vapor. | acs.org |

| Alkoxycarbonyl-substituted Carbazole (ACTC) Nanofibril Film | DMNB Vapor | Fluorescence Quenching | Demonstrated unprecedented efficiency in detecting DMNB vapor due to extended molecular packing and porous structure. | utah.edu |

| Amplifying Fluorescent Polymers (AFPs) | DMNB Vapor | Fluorescence Quenching | Polymers with a twisted backbone and higher energy conduction band allow for efficient photoinduced electron transfer quenching. | mit.edu |

Dendrimers are highly branched, tree-like polymers with a well-defined structure that makes them excellent candidates for chemical sensing applications. archivepp.com Their unique architecture provides a high surface area and numerous terminal groups that can be functionalized to interact with specific analytes. archivepp.commdpi.com In the context of explosive detection, dendrimers can enhance sensor performance in several ways. They can create a porous matrix that facilitates the diffusion and trapping of analyte molecules, and their structure can amplify the quenching response. publish.csiro.aursc.org

Studies on poly(dendrimer)s, which feature dendritic chromophores attached to a polymer backbone, have shown their effectiveness in detecting the DMNB taggant. rsc.org Research comparing different poly(dendrimer) structures revealed that those with smaller, less sterically hindered chromophores exhibited a larger quenching response to both DMNB and the nitroaromatic compound DNT. rsc.org Further investigations using neutron reflectometry showed that modifying the dendritic architecture can optimize vapor uptake, directly improving the sensing performance in the solid state. publish.csiro.au For example, a poly(dendrimer) with first-generation biphenyl-based dendrons (P2) absorbed more than twice the amount of DNT vapor compared to a related polymer (P1), resulting in greater photoluminescence quenching and sensitivity. publish.csiro.au These findings highlight how dendrimer structures can be tailored to improve the detection of nitroaliphatic compounds.

| Dendrimer System | Analyte(s) | Detection Principle | Key Finding | Reference |

|---|---|---|---|---|

| Poly(dendrimer)s with triphenylamine-based chromophores | DMNB, DNT | Fluorescence Quenching | The polymer with the smallest chromophore had the largest quenching response to both analytes. | rsc.org |

| Poly(dendrimer)s with biphenyl-based dendrons | DMNB, DNT | Photoluminescence Quenching & Vapor Uptake | Increasing the dendritic character enhanced vapor absorption, leading to greater quenching and sensitivity. | publish.csiro.au |

Methodologies for Trace Analysis in Environmental and Forensic Contexts

The accurate identification and quantification of explosive traces in environmental and forensic samples are critical. rsc.org Methodologies for trace analysis must be highly sensitive and capable of dealing with complex matrices, such as soil or wastewater. rsc.orgkcl.ac.uk For volatile compounds like this compound, the preferred analytical techniques often involve a preconcentration step followed by separation and detection.

Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used tool for analyzing volatile components from explosives. purdue.edunih.gov SPME uses a coated fiber to extract and concentrate volatile organic compounds from the headspace of a sample. nih.gov The fiber is then transferred to the GC-MS for thermal desorption, separation, and identification of the compounds. shimadzu.com Studies have successfully used this method to identify DMNB from plastic explosives like C-4. purdue.edunih.gov Researchers have optimized SPME fiber coatings (e.g., polydimethylsiloxane/divinylbenzene) to effectively extract DMNB and other volatile signatures from various explosive items. purdue.edunih.gov

For less volatile or thermally unstable explosive compounds, liquid chromatography coupled with mass spectrometry (LC-MS) is often the method of choice. kcl.ac.uk This technique has been used to develop methods for the trace detection of multiple classes of explosives in complex matrices like raw wastewater. kcl.ac.uk Although these methods often target a wide range of explosives, the principles of sample extraction (e.g., solid-phase extraction) and sensitive detection via high-resolution mass spectrometry are applicable to the analysis of dinitrobutanes in environmental samples. rsc.orgkcl.ac.uk

Environmental Fate and Degradation Studies Non Toxicology

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. Key environmental factors driving these processes include sunlight and water.

Photolysis Mechanisms and Intermediates

Specific photolytic mechanisms and the resulting intermediates for 2,2-dinitrobutane are not well-documented in available research. However, simpler nitroalkanes are known to undergo photolytic degradation. For instance, 2-nitropropane (B154153) (2-NP) demonstrates significant photoabsorption in the environmentally relevant ultraviolet spectrum (wavelengths >290 nm) and is expected to undergo slow photolysis in the atmosphere who.int. This suggests that this compound, which contains two nitro groups, likely also absorbs environmental UV radiation, potentially leading to its decomposition. The process for other nitroalkanes can involve the cleavage of the carbon-nitrogen bond, leading to the formation of radical species who.intpsu.edu. However, without specific studies, the exact intermediates and final products of this compound photolysis remain hypothetical.

Hydrolytic Stability under Environmental Conditions

The hydrolytic stability of this compound under various environmental pH conditions has not been extensively studied. General principles indicate that many nitroalkanes exhibit some susceptibility to hydrolysis. For example, 2-nitropropane can be hydrolyzed by aqueous acids to form carboxylic acids and hydroxylammonium salts who.int.

More relevantly, studies on complex gem-dinitro compounds, which share the 2,2-dinitro functional group, show they can undergo hydrolysis under alkaline conditions dtic.mil. The basic hydrolysis of bis(2,2-dinitropropyl) acetal (B89532) (BDNPA) and bis(2,2-dinitropropyl) formal (BDNPF) proceeds to yield nitrite (B80452) and 1,1-dinitroethane (B1361779) anions dtic.mil. This suggests that a potential degradation pathway for this compound in basic aqueous environments could involve nucleophilic attack, leading to the elimination of a nitro group as a nitrite ion. However, the rate and extent of such reactions under typical environmental conditions are unknown.

Biotic Degradation Mechanisms

Biotic degradation relies on the metabolic processes of microorganisms to transform chemical compounds. This is a primary route for the natural attenuation of many organic pollutants.

Microbial Transformation and Bioremediation Potential

While direct evidence for the microbial transformation of this compound is scarce, the biodegradation of other nitroalkanes is well-documented researchgate.net. Microorganisms, including bacteria and fungi, can utilize nitroalkanes as a source of carbon and nitrogen, breaking them down into less complex and often less toxic substances magtech.com.cnenviro.wikioasis-lmc.org. This capability forms the basis of bioremediation strategies for environments contaminated with these compounds researchgate.netsmolecule.com. The general process involves microbial enzymes that catalyze the breakdown of the parent molecule researchgate.net. Given these precedents, it is plausible that microorganisms possessing the appropriate enzymatic pathways could also degrade this compound. Research into the bioremediation of related nitroaromatic compounds has identified bacterial strains capable of mineralization, suggesting that similar potential may exist for nitroalkanes eastharbourgroup.comnih.govnih.gov.

Enzymatic Degradation Processes (non-mammalian)

The key to microbial degradation lies in specific enzymes. For nitroalkanes, two major classes of non-mammalian enzymes are primarily responsible for their catabolism: nitroalkane oxidases and nitronate monooxygenases.

Nitroalkane Oxidase (NAO) Nitroalkane oxidase (NAO) is a flavoenzyme that catalyzes the oxidation of neutral nitroalkanes into their corresponding aldehydes or ketones, with the concurrent production of nitrite ontosight.ainih.gov. The soil fungus Fusarium oxysporum is a known producer of NAO nih.gov. The established mechanism involves the formation of a substrate carbanion as an intermediate, which is a distinctive feature among flavoenzymes nih.gov. For this compound, this enzyme could theoretically catalyze its oxidation to produce 2-butanone (B6335102) and two molecules of nitrite.

Nitronate Monooxygenase (NMO) Nitronate monooxygenases (NMO), formerly known as 2-nitropropane dioxygenases, are another class of enzymes that efficiently metabolize nitroalkanes ontosight.aimdpi.com. These enzymes convert anionic nitroalkanes (nitronates) into aldehydes or ketones while releasing nitrite ontosight.aimdpi.com. Various microorganisms utilize this pathway, and NMOs have been identified in species like Psychrobacter sp. ANT206, which can degrade 2-nitropropane at low temperatures researchgate.netmdpi.com. The degradation of this compound via an NMO would likely proceed through its nitronate form to yield 2-butanone and nitrite. The potential of these enzymes in biocatalysis and bioremediation is a subject of ongoing research ontosight.aimdpi.com.

Table 1: Potential Enzymatic Degradation Pathways for this compound (Pathways for this compound are inferred from the documented activities of enzymes on other nitroalkanes)

| Enzyme Class | General Reaction | Documented Substrates | Potential Products from this compound | Source Organism Example | Citations |

|---|---|---|---|---|---|

| Nitroalkane Oxidase (NAO) | Nitroalkane + O₂ + H₂O → Aldehyde/Ketone + Nitrite + H₂O₂ | Nitroethane, 2-Nitropropane | 2-Butanone, Nitrite, Hydrogen Peroxide | Fusarium oxysporum | ontosight.ainih.gov |

| Nitronate Monooxygenase (NMO) | Nitronate + O₂ → Aldehyde/Ketone + Nitrite | 2-Nitropropane, other alkyl nitronates | 2-Butanone, Nitrite | Psychrobacter sp., Hansenula mrakii | researchgate.netnih.govontosight.aimdpi.com |

Mobility and Distribution in Environmental Compartments

There is no specific data available regarding the mobility and distribution of this compound in soil and other environmental compartments sigmaaldrich.cn. However, the behavior of structurally similar compounds can provide some insight. The related compound 2-nitropropane is considered to be highly mobile in the environment who.int. This mobility is attributed to its slight solubility in water and its tendency to evaporate, which allows it to be distributed in both air and water rather than accumulating in a single compartment like soil or sediment who.int. Given the structural similarities, this compound might also exhibit mobility in soil and groundwater, though its higher molecular weight compared to 2-nitropropane could result in lower volatility and potentially different sorption characteristics. Without empirical data from soil column or batch equilibrium studies, its potential for leaching and transport remains speculative.

Sorption and Leaching Behavior in Soil and Water

There are no available studies that specifically measure the sorption coefficient (Koc) or leaching potential of this compound in various soil types or aquatic environments. Such studies are crucial for understanding the mobility of the compound in the subsurface and its potential to contaminate groundwater.

Volatilization and Atmospheric Transport

Information regarding the vapor pressure, Henry's Law constant, and potential for atmospheric transport of this compound is not present in the reviewed literature. These parameters are essential for evaluating the likelihood of the compound partitioning from soil or water into the atmosphere and the distances it might travel.

Green Chemistry Approaches in 2,2 Dinitrobutane Research

Sustainable Synthesis Methodologies

The pursuit of sustainability in chemical manufacturing focuses on minimizing environmental impact by improving efficiency and reducing waste. digitallibrary.co.in For 2,2-dinitrobutane, this involves a shift from traditional synthetic routes to more eco-friendly alternatives.

Traditional synthesis methods for dinitroalkanes often involve harsh reaction conditions and the use of toxic reagents. ndia.org A key focus of green chemistry is the development of synthetic pathways that are less hazardous to human health and the environment. icm.edu.pl

One promising approach is the use of biocatalysts. For instance, the peroxidase-catalyzed synthesis of 2,3-dimethyl-2,3-dinitrobutane (B1209716) (a related compound often used as a detection taggant) has been demonstrated. gcande.orggoogle.com This method utilizes a peroxidase enzyme, which is oxidized by a peroxide, to react with propane-2-nitronate, yielding the desired product. google.com A significant advantage of this enzymatic process is that as the reaction efficiency approaches 100%, the primary byproduct is water, drastically reducing the generation of hazardous waste. google.com Research has shown that this method can produce high yields, potentially up to 73.6%. google.com

Another green approach involves the oxidative coupling of acetone (B3395972) oxime with hydrogen peroxide over a modified titanium-silicate (TS-1) catalyst. researchgate.net This one-pot operation is simpler and safer than many traditional methods. researchgate.net The process can also start directly from acetone, which undergoes ammoximation followed by catalytic oxidative coupling over the TS-1 catalyst to produce 2,3-dimethyl-2,3-dinitrobutane with a yield of 43.2%. researchgate.net

Historically, methods like the Shechter-Kaplan reaction were used to convert 2-nitrobutane (B1195486) to this compound with yields of 80% or better. dtic.mil However, these often involved reagents and conditions that are now considered less environmentally friendly. dtic.mil Similarly, the reaction of 2-nitropropane (B154153) with sodium hydroxide (B78521) and bromine can produce related dinitro compounds with high yields but involves halogenated reagents. lookchem.comchemicalbook.com

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reported Yield | Green Chemistry Aspects | Reference |

| Peroxidase-Catalyzed Synthesis | Propane-2-nitronate | Peroxidase enzyme, Peroxide | Up to 73.6% | Biocatalysis, water as primary byproduct. | google.com |

| Oxidative Coupling | Acetone Oxime | Modified TS-1 catalyst, H₂O₂ | 43.2% (from acetone) | One-pot synthesis, safer operation. | researchgate.net |

| Shechter-Kaplan Reaction | 2-Nitrobutane | - | ≥80% | High yield. | dtic.mil |

| Alkaline Bromination | 2-Nitropropane | NaOH, Bromine | 91.2% | High yield. | lookchem.comchemicalbook.com |

| Nitration under Pressure | 2-Nitrobutane | Nitric acid | Low | - | dtic.mil |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. icm.edu.plrsc.org The ideal reaction has 100% atom economy, meaning there are no waste byproducts. rsc.org

Traditional methods for synthesizing nitro compounds often have poor atom economy, generating significant waste. ndia.org For example, older syntheses of dinitroalkanes could produce 8-10 pounds of polluting waste for every pound of product. ndia.org In contrast, modern catalytic and biocatalytic methods aim to maximize atom economy. icm.edu.pl

Waste minimization is a systematic approach to reducing the generation of waste at its source. beeindia.gov.inalliedacademies.org This can be achieved through various techniques, including:

Process Optimization: Modifying reaction conditions, such as temperature, pressure, and pH, to maximize yield and minimize byproduct formation. alliedacademies.org

Efficient Raw Material Use: Ensuring that starting materials are converted to the final product as completely as possible. beeindia.gov.in

Source Reduction: Implementing changes in production processes to inherently generate less waste. beeindia.gov.in

In the context of this compound synthesis, moving from stoichiometric reagents to catalytic systems is a key strategy for waste minimization. icm.edu.pl For example, the use of a modified titanium-silicate molecular sieve catalyst in the synthesis of 2,3-dimethyl-2,3-dinitrobutane from acetone oxime and hydrogen peroxide represents a significant step towards reducing waste compared to older methods that used halogenated compounds or heavy metal oxidants. researchgate.netgoogle.com The enzymatic synthesis of this compound is also highly atom-economical, with water being the main byproduct at high efficiencies. google.com

Research into the synthesis of related dinitro compounds has explored various solvent systems. Traditional methods often employed ethanol (B145695) or ether. dtic.millookchem.comorgsyn.org However, the push for greener alternatives has led to investigations into using water as a solvent, particularly in biocatalytic processes. gcande.orggoogle.com The peroxidase-catalyzed synthesis of 2,3-dimethyl-2,3-dinitrobutane, for example, is conducted in an aqueous system. ndia.orggoogle.com This avoids the use of volatile organic compounds (VOCs) and simplifies product separation, as the dinitrobutane product precipitates out of the aqueous solution. google.com

Solventless reactions represent an ideal scenario in green chemistry, completely eliminating solvent-related waste. While not always feasible, research continues to explore solid-state reactions or reactions that can be conducted in the absence of a solvent.

| Solvent Type | Example Solvent | Application in Dinitroalkane Synthesis | Green Attributes | Reference |

| Protic Solvents | Ethanol, Water | Traditional synthesis, biocatalytic synthesis. | Water is a benign solvent. | ndia.orgdtic.millookchem.com |

| Aprotic Solvents | Ether | Traditional synthesis. | - | orgsyn.org |

| Green Solvents | Water | Peroxidase-catalyzed reactions. | Non-toxic, non-flammable, readily available. | gcande.orggoogle.com |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed more efficiently with smaller amounts of reagents and under milder conditions. icm.edu.pl Catalytic processes are preferable to stoichiometric reactions because catalysts can facilitate transformations in small amounts and can often be recycled and reused. icm.edu.pl

In the synthesis of dinitroalkanes, significant progress has been made in developing catalytic systems. The use of modified titanium-silicate (TS-1) catalysts for the oxidative coupling of acetone oxime is a prime example. researchgate.net These catalysts have been shown to enhance yield and selectivity. Further modification of these catalysts can improve their performance and stability. google.com For instance, a method has been developed where the TS-1 catalyst is first modified by reacting it with acetone, hydrogen peroxide, and ammonia (B1221849), which then shows high catalytic activity for the subsequent dinitrobutane synthesis. google.com

Enzymes, as biocatalysts, offer high selectivity and efficiency under mild conditions. ndia.org The use of horseradish peroxidase for the synthesis of 2,3-dimethyl-2,3-dinitrobutane demonstrates the potential of biocatalysis to reduce the consumption of harsh chemical reagents. ndia.orggcande.org

Energy Efficiency in Production and Processing

Designing for energy efficiency is a key principle of green chemistry, aiming to minimize the energy requirements of chemical processes. icm.edu.pl This has both environmental and economic benefits. mavarick.ai Thermodynamic properties are important considerations in developing energy-efficient chemical processes. researchgate.net

Improving energy efficiency in the production of this compound can be achieved through several strategies:

Catalysis: Catalytic reactions often have lower activation energies than non-catalyzed reactions, allowing them to proceed at lower temperatures and pressures, thus saving energy. icm.edu.pl

Process Intensification: Combining multiple reaction steps into a single "one-pot" process, like the synthesis of 2,3-dimethyl-2,3-dinitrobutane from acetone over a TS-1 catalyst, can reduce energy consumption associated with separation, purification, and heating/cooling between steps. researchgate.netalliedacademies.org

Optimizing Reaction Conditions: Conducting reactions at ambient temperature and pressure whenever possible minimizes energy inputs. icm.edu.pl The enzymatic synthesis of related dinitro compounds is an excellent example of a process that operates under mild, energy-efficient conditions. ndia.org

Global trends highlight the importance of improving energy efficiency in the industrial sector to meet climate and sustainability goals. iea.org While investment in energy efficiency can be influenced by economic factors, the long-term benefits of reduced operational costs and lower environmental impact are significant drivers for its adoption in chemical manufacturing. mavarick.aiiea.org

Recycling and Reusability of Materials in Synthesis

The principles of a circular economy, which emphasize the reuse and recycling of materials, are integral to green chemistry. wastebits.comnih.gov In the synthesis of this compound, this applies to catalysts, solvents, and even byproducts.

Catalyst Recycling: A major advantage of heterogeneous catalysts, such as the titanium-silicate molecular sieves used in dinitrobutane synthesis, is their ease of separation from the reaction mixture and potential for reuse. researchgate.net Research focuses on the stability and reusability of these catalysts over multiple reaction cycles. researchgate.net However, catalyst deactivation can occur due to the adsorption of byproducts on active sites or the blockage of catalyst pores. researchgate.net

Solvent Recycling: When solvents are necessary, choosing those that can be easily recovered and reused is a key green consideration.

Byproduct Valorization: Instead of treating byproducts as waste, green chemistry seeks to find valuable uses for them. alliedacademies.org In some synthetic routes for dinitrobutanes, byproducts like acetoxime are formed. google.com These can potentially be recovered and used as starting materials in other processes. google.com

The recycling of materials is a well-established practice in the broader chemical industry for substances like sulfuric acid, hydrochloric acid, and various polymers, demonstrating the feasibility and benefits of these approaches. essentialchemicalindustry.org

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes with Enhanced Selectivity and Yield

The development of efficient, safe, and scalable synthetic methods is paramount for the practical application of 2,2-dinitrobutane. While traditional methods for synthesizing geminal dinitroalkanes exist, future research will focus on novel routes that offer superior control over selectivity and produce higher yields, while minimizing hazardous reagents and byproducts.

Key research thrusts include:

Catalytic Approaches: The exploration of solid catalysis could offer pathways to more efficient and environmentally friendly reactions. researchgate.net Heterogeneous catalysts may enhance chemoselectivity and simplify product purification. researchgate.net

Flow Chemistry: Continuous flow reactors present an opportunity to improve safety and control over reaction parameters for nitration reactions, which are often highly exothermic. This can lead to improved yields and purity.

Electrochemical Synthesis: Electrochemical methods, which can replace harsh chemical oxidizers with an electrode, offer a greener alternative for key synthetic steps, such as oxidative nitration. osti.govresearchgate.net This approach has the potential to reduce secondary waste and associated disposal costs. osti.gov

Enantioselective Synthesis: For chiral dinitroalkanes, the development of enantioselective synthetic methods, such as those enabled by photocatalysis, could open doors to new applications where specific stereoisomers are required. nih.gov

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Relevant Research Area |

| Solid Catalysis | Enhanced chemoselectivity, improved yields, solvent-free conditions, easier product purification. researchgate.net | Green Chemistry, Heterogeneous Catalysis |

| Flow Chemistry | Improved safety for exothermic reactions, precise control of reaction parameters, scalability. | Process Chemistry, Reaction Engineering |

| Electrochemical Synthesis | Reduction of hazardous chemical oxidizers and waste, potential for continuous processes. osti.govresearchgate.net | Electrosynthesis, Green Chemistry |

| Asymmetric Organocatalysis | Control over stereochemistry for chiral dinitroalkanes, access to enantiomerically pure compounds. mdpi.com | Stereoselective Synthesis, Catalysis |

Advanced Characterization of Transient Species and Reaction Intermediates

A fundamental understanding of the reaction mechanisms involved in the synthesis and decomposition of this compound is crucial for optimizing its production and predicting its stability. Future research will increasingly rely on sophisticated analytical techniques to identify and characterize short-lived transient species and reaction intermediates.

Emerging research directions involve:

In-situ Spectroscopy: Techniques such as time-resolved NMR, Raman, and FTIR spectroscopy can provide real-time monitoring of reaction progress, allowing for the direct observation of intermediate species.

Cryoscopic Spectral Methods: Trapping reactive intermediates at low temperatures allows for their characterization using various spectroscopic methods, providing insights into highly electrophilic species like N,N-dihydroxyiminium dications that may form in superacidic media. frontiersin.org

Mass Spectrometry: Advanced mass spectrometry techniques, including tandem MS, can help elucidate the structures of intermediates and fragmentation pathways, which is critical for understanding decomposition mechanisms. frontiersin.org

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used in concert with experimental data to predict the structures and energies of transition states and intermediates, providing a more complete picture of the reaction landscape. ijsea.com

Integration of Machine Learning and AI in Dinitroalkane Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of energetic materials. nih.govosti.govresearchgate.net These computational tools can accelerate the development of new dinitroalkanes, including derivatives of this compound, by predicting their properties and guiding experimental efforts. ethz.chgoogle.com

Key applications include:

Property Prediction: ML models can be trained on existing data to predict key performance parameters such as density, heat of formation, detonation velocity, and sensitivity from molecular structure alone. ethz.chresearchgate.net This allows for the rapid screening of large virtual libraries of candidate molecules.

Synthesis Planning: Computer-Aided Synthesis Planning (CASP) algorithms can analyze vast reaction databases to propose efficient synthetic routes to target molecules, reducing the time and resources spent on experimental optimization.

Reaction Optimization: AI can be used to analyze data from in-situ sensors during a reaction to predict outcomes like yield and purity in real-time, enabling automated optimization of reaction conditions. chemai.io

Generative Models: Deep learning and other generative approaches can be used to design entirely new molecules with desired property profiles, exploring vast chemical spaces that might be overlooked by traditional methods. osti.gov

| AI/ML Application | Objective in Dinitroalkane Research | Potential Impact |

| Property Prediction | Forecast energetic performance and sensitivity of novel compounds. ethz.chnih.gov | Accelerated screening of candidates, reduced need for initial synthesis and testing. researchgate.net |

| Synthesis Planning | Identify optimal and efficient synthetic pathways. | Reduced development time and cost, improved synthesis efficiency. |

| Reaction Optimization | Fine-tune reaction conditions for improved yield and purity. chemai.io | Higher efficiency in chemical production, better process control. |

| Generative Design | Create novel dinitroalkane structures with tailored properties. nih.govosti.gov | Discovery of next-generation energetic materials with superior performance. |

Investigation of this compound in Multicomponent Systems and Composites

The performance of energetic materials is often enhanced by formulating them into multicomponent systems and composites. Future research should systematically investigate the behavior of this compound when combined with other energetic ingredients, binders, and additives.

Areas for exploration include:

Compatibility Studies: Thorough experimental and computational studies are needed to assess the chemical and thermal compatibility of this compound with common components of energetic formulations, such as binders (e.g., polyoxetanes), plasticizers, and other explosives. mdpi.com

Formulation Development: Research into incorporating this compound into novel composite materials, including polymer-bonded explosives (PBXs), could lead to formulations with tailored properties, such as reduced sensitivity and improved mechanical strength.

Performance Modeling: Advanced modeling and simulation will be essential to predict how the addition of this compound affects the detonation properties and shock sensitivity of multicomponent systems.

Long-term Environmental Behavior Modeling and Pathway Elucidation

As with any chemical compound, understanding the long-term environmental fate and transport of this compound is essential for responsible development and use. cdc.gov Future research must focus on developing predictive models and elucidating the pathways of its environmental transformation.

Key research objectives are:

Degradation Pathways: Identifying the primary abiotic (e.g., hydrolysis, photolysis) and biotic (microbial) degradation pathways of this compound in various environmental compartments like soil and water. epa.govnih.gov

Metabolite Identification: Characterizing the transformation products and metabolites to assess their potential toxicity and persistence in the environment. Studies on analogous compounds like 2,4-dinitroanisole (B92663) (DNAN) have shown that reduced amino-derivatives are key products. nih.gov

Transport Modeling: Developing and validating fate and transport models that predict the movement and partitioning of this compound in the environment. cdc.govnih.gov These models should incorporate key physicochemical properties such as water solubility, vapor pressure, and partition coefficients. epa.gov

Bioavailability and Sorption: Investigating the sorption behavior of this compound and its degradation products in different soil types and sediments to understand their bioavailability and potential for leaching into groundwater. nih.govnih.gov

| Environmental Process | Research Focus for this compound | Key Parameters to Determine |

| Abiotic Degradation | Study of hydrolysis and photolysis rates and products under various environmental conditions. epa.gov | Half-life, reaction rate constants, degradation products. |

| Biotic Degradation | Investigation of microbial degradation under aerobic and anaerobic conditions. epa.gov | Biodegradation rates, microbial species involved, metabolic pathways. |

| Transport and Partitioning | Modeling movement through soil, water, and air. cdc.govnih.gov | Water solubility, vapor pressure, octanol-water partition coefficient (Kow), soil sorption coefficient (Kd). epa.govnih.gov |

| Ecotoxicity | Assessment of the toxicity of the parent compound and its primary degradation products. | LC50/EC50 values for relevant aquatic and terrestrial organisms. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Dinitrobutane, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nitration of butane derivatives using mixed acid systems (e.g., HNO₃/H₂SO₄). Key variables include temperature control (10–20°C to avoid side reactions) and stoichiometric ratios of nitrating agents. Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS). Yield optimization may require post-reaction neutralization and recrystallization in non-polar solvents. Comparative studies with analogs like 2,3-dimethyl-2,3-dinitrobutane (DMNB) suggest similar protocols .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the nitro group positions and carbon backbone. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity against certified reference standards. For trace impurities, gas chromatography (GC) paired with electron capture detection (ECD) is recommended. Cross-referencing with databases like CAS Registry Numbers ensures accuracy .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?

- Methodological Answer : Solubility can be determined via saturation experiments in solvents like ethanol, acetone, and water. Stability assessments involve accelerated aging studies under controlled humidity (40–60% RH) and temperature (25°C). UV-Vis spectroscopy tracks degradation over time. Comparative data with analogs such as 2,2-dinitropropane highlight chain-length effects on hydrophobicity .

Advanced Research Questions

Q. What experimental designs are suitable for probing the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Systematic substitution studies can employ nucleophiles (e.g., amines, thiols) under varying pH and solvent polarities. Kinetic monitoring via stopped-flow spectroscopy or in-situ IR identifies intermediate species. Computational modeling (DFT) predicts reaction pathways, validated by isotopic labeling (e.g., ¹⁵N-nitrogen in nitro groups). Contradictions in reactivity trends compared to shorter-chain analogs require multi-variable regression analysis .

Q. How can thermal decomposition kinetics of this compound be characterized to assess its stability in explosive formulations?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres reveal decomposition thresholds. Activation energy (Eₐ) is calculated via the Kissinger method. Comparisons with DMNB (used in plastic explosives) highlight structural influences on exothermicity. Safety protocols must account for pressure buildup during rapid decomposition .

Q. What strategies resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer : Discrepancies arise from solvent effects, impurities, or instrument calibration. High-field NMR (≥500 MHz) with deuterated solvents (e.g., CDCl₃) and internal standards (TMS) improves reproducibility. Collaborative inter-laboratory studies using standardized samples can harmonize data. Meta-analyses of CAS Registry entries and spectral libraries (e.g., SciFinder) identify outliers .

Q. How does the electron-withdrawing nature of nitro groups in this compound influence its electrochemical reduction behavior?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a glassy carbon electrode profiles reduction potentials. Controlled-potential electrolysis isolates reduction products (e.g., amine derivatives), characterized via LC-MS. Comparisons with mono-nitro analogs quantify the synergistic effects of dual nitro groups. In-situ EPR spectroscopy detects radical intermediates .

Methodological Notes

- Data Validation : Cross-reference findings with CAS RN entries and peer-reviewed spectral libraries to ensure consistency .

- Safety Protocols : Thermal and reactivity studies require blast shields, remote monitoring, and adherence to explosive safety guidelines .

- Comparative Frameworks : Benchmark results against structurally similar nitroalkanes (e.g., DMNB, 2,2-dinitropropane) to contextualize chain-length effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.